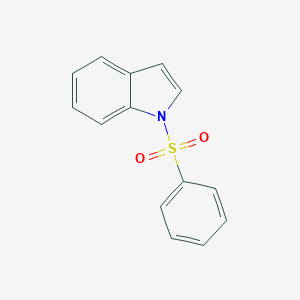
N-(3-Chloro-4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-fluorophenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Additionally, it has been investigated for its potential use in the treatment of other diseases such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(3-Chloro-4-fluorophenyl)benzamide works by inhibiting the activity of several enzymes involved in cellular signaling pathways, including RAF kinase and VEGFR-2. This results in the inhibition of cell proliferation and angiogenesis, which are key processes in tumor growth.
Biochemical and Physiological Effects
Studies have shown that N-(3-Chloro-4-fluorophenyl)benzamide has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-Chloro-4-fluorophenyl)benzamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective at inhibiting the growth of various types of cancer cells, making it a valuable tool for cancer research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-Chloro-4-fluorophenyl)benzamide. One area of interest is the development of new analogs with improved potency and selectivity. Additionally, there is a need for further studies to investigate the potential use of this compound in combination with other treatments, such as chemotherapy and immunotherapy. Finally, research is needed to explore the potential use of N-(3-Chloro-4-fluorophenyl)benzamide in the treatment of other diseases beyond cancer, such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, N-(3-Chloro-4-fluorophenyl)benzamide is a promising compound that has shown significant potential in scientific research. It has been extensively studied for its anti-tumor properties and has the potential to be used in the treatment of various types of cancer. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and develop new analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-(3-Chloro-4-fluorophenyl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final compound.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBMZLQPODRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341051 |
Source


|
| Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)benzamide | |
CAS RN |
64141-28-2 |
Source


|
| Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














